2-Amino-5-methoxybenzenesulfonamide
Description
Properties
CAS No. |
6451-50-9 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-amino-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
DSUQOTGCKDGCEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-methoxybenzenesulfonamide
- CAS Number : 6451-50-9
- Molecular Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
Structural Features: The compound features a benzene ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 5, along with a sulfonamide (-SO₂NH₂) moiety.
Physical Properties :
Structural Analogs: Substituent Position and Type
The biological and chemical properties of benzenesulfonamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Comparison of Key Benzenesulfonamide Derivatives
Key Observations:
- Dual methoxy substitution (19365-52-7) increases hydrophobicity and steric bulk compared to mono-substituted analogs.
- Functional Group Effects: Methyl vs. Methoxy: 5-Amino-2-methylbenzenesulfonamide (6973-09-7) lacks the electron-donating methoxy group, reducing polarity and possibly bioavailability compared to the target compound . Benzoxazole Fusion: The fused heterocyclic ring in 1479273-05-6 enhances structural rigidity, which may improve selectivity in enzyme interactions .
Pharmacological Activity Comparisons
- Adrenergic Blockers: The enantiomer R-(-)-5-[2-(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide () exhibits α-adrenergic blocking activity, highlighting the importance of stereochemistry and alkylamine side chains for receptor interaction .
- Synthesis Intermediates: 5-Amino-2-methylbenzenesulfonamide (6973-09-7) is a critical intermediate in synthesizing pazopanib impurities, underscoring the role of methyl groups in stabilizing synthetic pathways .
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